CellTracker Blue CMF2HC Dye

Übersicht

Beschreibung

CellTracker Blue CMF2HC Dye is a fluorescent dye known for its strong fluorescence and excellent retention in cells. It is widely used in cell tracking and imaging studies due to its ability to pass through cell membranes and retain fluorescence for extended periods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

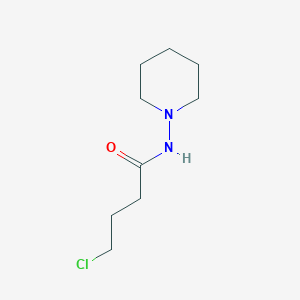

The synthesis of CellTracker Blue CMF2HC Dye typically involves the reaction of 6,8-difluoro-7-hydroxycoumarin with chloromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

CellTracker Blue CMF2HC Dye undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with thiols results in thioether derivatives, which are often used in further applications .

Wissenschaftliche Forschungsanwendungen

CellTracker Blue CMF2HC Dye is extensively used in various scientific research fields:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in cell tracking and imaging studies due to its strong fluorescence and retention properties.

Medicine: Utilized in diagnostic imaging and tracking of cellular processes.

Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.

Wirkmechanismus

The compound exerts its effects by freely passing through cell membranes and reacting with thiol groups inside the cell. This reaction is mediated by glutathione S-transferase, resulting in the formation of cell-impermeant fluorescent products. These products are well-retained in cells, allowing for long-term tracking and imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,8-Difluoro-7-hydroxy-4-methylcoumarin: Another fluorescent dye with similar properties but different substitution patterns.

3-Carboxy-6,8-difluoro-7-hydroxycoumarin: Exhibits excellent photophysical properties and is used in similar applications.

Uniqueness

CellTracker Blue CMF2HC Dye is unique due to its chloromethyl group, which allows for specific reactions with thiol groups, enhancing its retention and fluorescence properties in cells. This makes it particularly useful for long-term cell tracking and imaging studies .

Eigenschaften

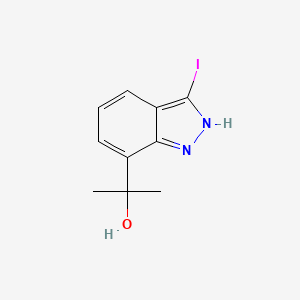

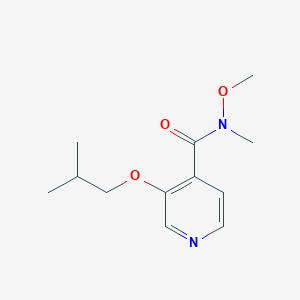

Molekularformel |

C10H5ClF2O3 |

|---|---|

Molekulargewicht |

246.59 g/mol |

IUPAC-Name |

4-(chloromethyl)-6,8-difluoro-7-hydroxychromen-2-one |

InChI |

InChI=1S/C10H5ClF2O3/c11-3-4-1-7(14)16-10-5(4)2-6(12)9(15)8(10)13/h1-2,15H,3H2 |

InChI-Schlüssel |

QDLNIWVLVXWCPH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C2=CC(=C(C(=C2OC1=O)F)O)F)CCl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylpyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B8470887.png)

![1-[(Benzylsulfanyl)(phenyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B8470914.png)

![[(5R)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate](/img/structure/B8470921.png)